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Compound of Interest

Compound Name:
((1S,3R)-3-

aminocyclopentyl)methanol

Cat. No.: B589749 Get Quote

Technical Guide: ((1S,3R)-3-
aminocyclopentyl)methanol
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical

properties of the chiral amino alcohol, ((1S,3R)-3-aminocyclopentyl)methanol. This

compound is a valuable building block in medicinal chemistry, and a thorough understanding of

its characteristics is essential for its effective use in research and development.

Core Physical and Chemical Properties
A summary of the key physical and chemical properties of ((1S,3R)-3-
aminocyclopentyl)methanol and its hydrochloride salt is presented below. It is important to

note that while some experimental data for related stereoisomers is available, specific

experimentally determined values for the (1S,3R) isomer are not widely published. The data

presented here is a combination of computed values from reputable chemical databases and

available data for closely related analogs.

Table 1: Physical and Chemical Properties of ((1S,3R)-3-aminocyclopentyl)methanol and its

Hydrochloride Salt
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Property
((1S,3R)-3-
aminocyclopentyl)
methanol

((1S,3R)-3-
aminocyclopentyl)
methanol HCl

Source

Molecular Formula C₆H₁₃NO C₆H₁₄ClNO [1][2]

Molecular Weight 115.17 g/mol 151.63 g/mol [1][2]

CAS Number 1110772-11-6 688810-06-2 [1]

Appearance

Not specified (likely an

oil or low-melting

solid)

Not specified

Melting Point Not available Not available

Boiling Point

Not available (Boiling

point for (1S,3S)

isomer is 197.3 ± 13.0

°C at 760 mmHg)

Not available

Solubility Not available Not available

pKa (predicted) Not available Not available

LogP (predicted) -0.2 Not available [2]

Hydrogen Bond Donor

Count
2 3 [1][2]

Hydrogen Bond

Acceptor Count
2 2 [1][2]

Rotatable Bond Count 1 1 [1][2]

Topological Polar

Surface Area
46.3 Å² 46.2 Å² [1][2]

Synthesis and Purification
Detailed experimental protocols for the synthesis of ((1S,3R)-3-aminocyclopentyl)methanol
are not readily available in peer-reviewed literature. However, this compound is frequently used

as a key intermediate in the synthesis of more complex molecules, particularly in the field of
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medicinal chemistry. Its synthesis is likely described in the supplementary information of

patents and medicinal chemistry publications.

A general synthetic approach to this class of compounds often involves the stereoselective

reduction of a corresponding cyclopentanone or the ring opening of a suitable epoxide.

Purification is typically achieved through standard laboratory techniques such as distillation or

column chromatography on silica gel.

Spectroscopic Characterization
While specific spectra for ((1S,3R)-3-aminocyclopentyl)methanol are not publicly available,

the expected spectroscopic features can be predicted based on its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The spectrum would be expected to show a complex pattern of multiplets in the

aliphatic region (approximately 1.0-3.5 ppm) corresponding to the cyclopentyl ring protons.

A broad singlet corresponding to the amine (-NH₂) protons and another broad singlet for

the hydroxyl (-OH) proton would also be anticipated. The chemical shifts of these

exchangeable protons would be dependent on the solvent and concentration. The

methylene protons of the -CH₂OH group would likely appear as a multiplet.

¹³C NMR: The spectrum would show six distinct signals corresponding to the six carbon

atoms in the molecule. The carbon bearing the hydroxymethyl group would be expected in

the 60-70 ppm region, while the carbon attached to the amino group would appear further

downfield. The remaining cyclopentyl carbons would resonate in the aliphatic region.

Mass Spectrometry (MS): The electron ionization (EI) mass spectrum would be expected to

show a molecular ion peak (M⁺) at m/z = 115. Subsequent fragmentation would likely involve

the loss of water (M-18), ammonia (M-17), or the hydroxymethyl group (M-31).

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a broad absorption

band in the region of 3200-3600 cm⁻¹ corresponding to the O-H and N-H stretching

vibrations. C-H stretching vibrations would be observed around 2850-3000 cm⁻¹. A C-O

stretching band would be expected in the 1000-1200 cm⁻¹ region.
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Biological Activity and Signaling Pathways
Currently, there is no direct evidence in the public domain linking ((1S,3R)-3-
aminocyclopentyl)methanol to specific biological activities or signaling pathways. Its utility

appears to be primarily as a chiral building block for the synthesis of pharmacologically active

compounds.

It is worth noting that a structurally related compound, (1S,3R)-1-aminocyclopentane-1,3-

dicarboxylic acid ((1S,3R)-ACPD), is a known potent agonist of metabotropic glutamate

receptors (mGluRs). This suggests that molecules incorporating the (1S,3R)-3-

aminocyclopentyl scaffold may have the potential to interact with various biological targets,

warranting further investigation.

Logical Relationship of Characterization
The following diagram illustrates the logical workflow for the characterization of ((1S,3R)-3-
aminocyclopentyl)methanol.

Figure 1. Characterization Workflow
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Figure 1. Characterization Workflow

Experimental Workflow for a Hypothetical Synthesis
The following diagram outlines a potential experimental workflow for the synthesis and

confirmation of ((1S,3R)-3-aminocyclopentyl)methanol.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/product/b589749?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b589749?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Figure 2. Hypothetical Synthesis Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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